Cas no 52096-24-9 (1-Butylpyrazole)

1-Butylpyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a butyl group at the 1-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals, agrochemicals, and coordination chemistry. Its butyl chain enhances lipophilicity, improving solubility in organic solvents and facilitating reactions in nonpolar media. The compound's stability under various conditions makes it suitable for use in catalytic processes and ligand design. Additionally, its well-defined reactivity allows for selective functionalization, enabling tailored modifications for target applications. 1-Butylpyrazole is valued for its balance of reactivity and stability, making it a practical choice for research and industrial synthesis.
1-Butylpyrazole structure
1-Butylpyrazole structure
Product Name:1-Butylpyrazole
CAS No:52096-24-9
MF:C7H12N2
MW:124.183581352234
MDL:MFCD08701137
CID:1113403
PubChem ID:142906
Update Time:2025-06-13

1-Butylpyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-butyl-1H-Pyrazole
    • 1-butylpyrazole
    • 1H-pyrazole, 1-butyl-
    • AC1L3M2O
    • CTK1H4800
    • n-Butylpyrazole
    • SureCN796651
    • SCHEMBL796651
    • butyl 1h pyrazol
    • AKOS003673814
    • 52096-24-9
    • MFCD08701137
    • D83149
    • DTXSID40200082
    • AS-57138
    • DS-021608
    • CCA09624
    • CS-0119089
    • InChI=1/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H
    • 1-Butylpyrazole
    • MDL: MFCD08701137
    • Inchi: 1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3
    • InChI Key: FMPJPCHSXGNEMD-UHFFFAOYSA-N
    • SMILES: N1(C=CC=N1)CCCC

Computed Properties

  • Exact Mass: 124.10016
  • Monoisotopic Mass: 124.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 73.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 0.94±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 176-178 ºC
  • Flash Point: 65.2±18.7 ºC,
  • Refractive Index: 1.4671 (589.3 nm 20 ºC)
  • Solubility: Slightly soluble (2.6 g/l) (25 º C),
  • PSA: 17.82

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1-Butylpyrazole Suppliers

Amadis Chemical Company Limited
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(CAS:52096-24-9)1-Butylpyrazole
Order Number:A1161832
Stock Status:in Stock
Quantity:5.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:09
Price ($):178.0/682.0
Email:sales@amadischem.com

Additional information on 1-Butylpyrazole

Comprehensive Guide to 1-Butylpyrazole (CAS No. 52096-24-9): Properties, Applications, and Industry Insights

1-Butylpyrazole (CAS No. 52096-24-9) is a specialized organic compound belonging to the pyrazole family, a class of heterocyclic aromatic compounds with a five-membered ring structure containing two nitrogen atoms. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "1-Butylpyrazole synthesis", "CAS 52096-24-9 applications", and "pyrazole derivatives in drug discovery", reflecting its growing relevance in scientific and industrial domains.

The molecular structure of 1-Butylpyrazole features a butyl group attached to the nitrogen atom of the pyrazole ring, which significantly influences its physicochemical properties. This modification enhances its lipophilicity, making it particularly valuable in medicinal chemistry where bioavailability optimization is crucial. Recent studies highlight its role as a key intermediate in the development of kinase inhibitors and anti-inflammatory agents, aligning with current trends in targeted cancer therapies and immunomodulation research.

From an industrial perspective, 1-Butylpyrazole demonstrates excellent solvation properties for various organic reactions. Its compatibility with transition metal catalysts makes it valuable in cross-coupling reactions, a hot topic in green chemistry and sustainable synthesis methods. Manufacturers and researchers often inquire about "pyrazole-based solvents" and "nitrogen-containing heterocycles as reaction media", indicating the compound's importance in modern synthetic methodologies.

In material science, the compound's unique electronic properties have sparked interest for applications in organic electronics and photovoltaic materials. The pyrazole core's electron-rich nature, combined with the butyl side chain's flexibility, creates interesting possibilities for designing novel conductive polymers and light-emitting materials. These applications respond to the growing demand for sustainable energy solutions and advanced display technologies.

Analytical characterization of 1-Butylpyrazole typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. Quality control specifications for industrial-grade material usually require ≥98% purity, with particular attention to residual solvents and byproducts from synthesis. Recent advancements in analytical method development have improved detection limits for potential impurities, addressing industry concerns about compound consistency and batch-to-batch reproducibility.

The stability profile of 1-Butylpyrazole makes it suitable for various formulation applications. Under recommended storage conditions (typically 2-8°C in inert atmosphere), the compound demonstrates excellent long-term stability. This characteristic is particularly valuable for pharmaceutical applications where drug formulation stability is a critical quality attribute. Current research explores its potential as a co-crystal former to improve the physicochemical properties of poorly soluble active pharmaceutical ingredients.

Market trends indicate growing demand for specialty pyrazole derivatives, with 1-Butylpyrazole positioned as an important building block in fine chemical synthesis. Industry reports highlight increasing applications in crop protection chemicals and electronic materials, reflecting broader shifts toward sustainable agriculture and advanced materials. The compound's versatility ensures its continued relevance across multiple high-growth sectors, making it a subject of ongoing research and commercial interest.

Environmental and safety considerations for 1-Butylpyrazole handling follow standard laboratory protocols for organic compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. Disposal should comply with local regulations for organic chemical waste, with particular attention to potential aquatic toxicity—a growing concern in green chemistry initiatives and environmental impact assessments.

Future research directions for 1-Butylpyrazole include exploration of its catalytic applications and potential in metal-organic frameworks (MOFs). The compound's nitrogen-rich structure offers interesting coordination chemistry possibilities with transition metals, relevant to emerging areas like hydrogen storage and carbon capture technologies. These applications align with global priorities in clean energy and environmental remediation, suggesting continued scientific and industrial interest in this versatile pyrazole derivative.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:52096-24-9)1-Butylpyrazole
A1161832
Purity:99%/99%
Quantity:5.0g/25.0g
Price ($):178.0/682.0
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